2-Ethoxy-3,5-difluorobenzoyl chloride

Overview

Description

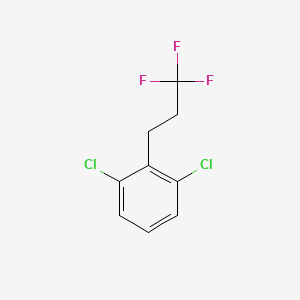

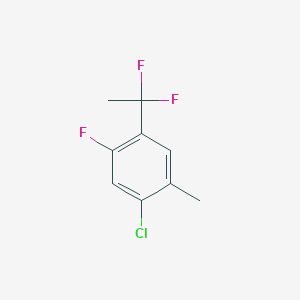

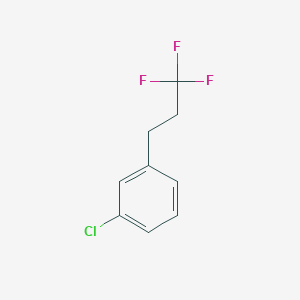

2-Ethoxy-3,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 and is a liquid at ambient temperature .

Molecular Structure Analysis

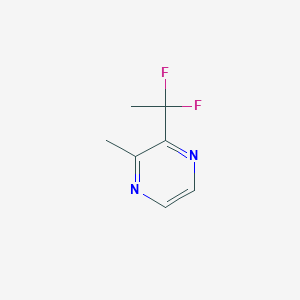

The InChI code for this compound is 1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .Scientific Research Applications

Electron Acceptor in Photovoltaic Devices : 3,5-Dinitrobenzoyl chloride, related to 2-ethoxy-3,5-difluorobenzoyl chloride, has been covalently linked to graphene oxide nanosheets, forming a material (GO-ethylene-dinitro-benzoyl) that improves the performance of bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).

Building Blocks in Organic Synthesis : 2-Ethoxy-1,3,4-oxadiazoles, which can be synthesized using similar chemicals, serve as building blocks for creating 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, useful in organic synthesis (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Polymer Synthesis : Related compounds like 3,5-dinitrobenzoyl chloride are used in the synthesis of homopolymers, which are then characterized by techniques such as gel permeation chromatography and proton nuclear magnetic resonance spectroscopy (Orphanou, Simmons, & Patrickios, 2000).

Catalyst in Organic Reactions : Benzoyl chlorides, similar in structure to this compound, are used in stepwise and concerted substitution reactions in organic chemistry (Amyes & Richard, 1990).

Synthesis of Metal N-Heterocyclic Carbene Complexes : Compounds related to this compound are used in synthesizing water-soluble coinage metal N-heterocyclic carbene complexes, which have potential applications in medicinal chemistry (Pellei et al., 2012).

Ligands in Metal Clusters : These types of compounds are employed in the synthesis of metal clusters, particularly in creating complexes with unique luminescent properties (Arnal et al., 2018).

Modification of Polymers : Similar compounds are used for the in situ end group modification of polymers, affecting properties like solubility and thermal transitions (Kricheldorf, Bolender, & Wollheim, 1999).

Safety and Hazards

2-Ethoxy-3,5-difluorobenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, and P301+P330+P331 .

Mechanism of Action

Mode of Action

2-Ethoxy-3,5-difluorobenzoyl chloride is likely to undergo Friedel-Crafts acylation . This reaction involves the substitution of an acyl group onto an aromatic system. The compound can act as an acylating agent, introducing a carbonyl group onto the aromatic ring of the target molecule .

Biochemical Pathways

The compound’s potential to participate in friedel-crafts acylation suggests it could influence a variety of biochemical pathways, particularly those involving aromatic compounds .

Pharmacokinetics

The compound’s molecular weight (2206 g/mol ) and its physical form (liquid ) may influence its bioavailability.

Action Environment

Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the compound is stored at ambient temperature , suggesting that it is stable under these conditions.

Biochemical Analysis

Biochemical Properties

2-Ethoxy-3,5-difluorobenzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds . This reactivity makes it a valuable tool in the synthesis of complex organic molecules and in the modification of biomolecules for research purposes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, it can alter cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, its reactivity with cellular components can lead to cytotoxic effects, making it a potential candidate for use in targeted cancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity Additionally, it can bind to DNA and RNA, causing changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under ambient conditions, but its reactivity can lead to gradual degradation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can exhibit cytotoxic effects . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the biological effects of this compound and its potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular function.

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDPTKLPPLYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)

![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)